sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate
Overview
Description
BLI-489 is a beta-lactamase inhibitor that has shown significant potential in combating bacterial infections. It is particularly effective when combined with other antibiotics, such as piperacillin, to inhibit the activity of beta-lactamase enzymes produced by various pathogenic bacteria. These enzymes are responsible for antibiotic resistance, making BLI-489 a valuable compound in the fight against drug-resistant bacterial infections .
Mechanism of Action
Target of Action
BLI-489, also known as R56JYB8P8Z, is primarily targeted at β-lactamase enzymes . These enzymes are produced by certain bacteria and are responsible for their resistance to β-lactam antibiotics, including penicillins, cephalosporins, cephamycins, and carbapenems .
Mode of Action
BLI-489 acts as a β-lactamase inhibitor . It binds to the active sites of β-lactamase enzymes, thereby inhibiting their function . This prevents the enzymes from breaking down β-lactam antibiotics, allowing these antibiotics to effectively kill the bacteria .
Biochemical Pathways
The primary biochemical pathway affected by BLI-489 involves the inhibition of β-lactamase enzymes . By inhibiting these enzymes, BLI-489 prevents the hydrolysis of β-lactam antibiotics, thereby preserving their antibacterial activity . This allows the antibiotics to inhibit the synthesis of the bacterial cell wall, leading to cell death .
Pharmacokinetics
The pharmacokinetics of BLI-489 have been studied in healthy subjects . The compound has been administered intravenously in these studies, and its safety, tolerability, and drug absorption profile have been evaluated . .
Result of Action
The primary result of BLI-489’s action is the enhanced efficacy of β-lactam antibiotics against bacteria that produce β-lactamase enzymes . By inhibiting these enzymes, BLI-489 allows the antibiotics to effectively kill the bacteria, thereby helping to combat bacterial infections .
Action Environment
The efficacy of BLI-489 can be influenced by various environmental factors. For instance, the presence of other antibiotics, such as Piperacillin, can enhance the efficacy of BLI-489 . Moreover, the specific strain of bacteria and the type of β-lactamase enzyme it produces can also affect the compound’s action . .
Biochemical Analysis
Biochemical Properties
BLI-489 plays a significant role in biochemical reactions as it inhibits the hydrolysing activity of various β-lactamases . It interacts with enzymes such as OXA-23, OXA-24, OXA-51, and OXA-58 . The nature of these interactions involves BLI-489 binding to the active sites of these enzymes, thereby obstructing the entrance of other substances and inhibiting their hydrolysis activities .
Cellular Effects
BLI-489 has profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the activity of β-lactamases, enzymes that bacteria produce to resist β-lactam antibiotics . This inhibition can impact cell signaling pathways, gene expression, and cellular metabolism, particularly in bacteria that are resistant to carbapenem .
Molecular Mechanism
The mechanism of action of BLI-489 involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. Specifically, BLI-489 binds to the active sites of OXA-24 and OXA-58, conferring strong inhibition activity . This binding obstructs the entrance of other substances, thereby inhibiting the hydrolysis activities of these enzymes .
Metabolic Pathways
The specific metabolic pathways that BLI-489 is involved in are not currently available in the literature. Given its role as a beta-lactamase inhibitor, it is likely to interact with enzymes or cofactors involved in bacterial resistance to β-lactam antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
BLI-489 is synthesized through a series of chemical reactions involving the formation of a penem ring structure. The synthesis typically starts with the preparation of a key intermediate, which is then subjected to various chemical transformations to yield the final product. The reaction conditions often involve the use of specific solvents, catalysts, and temperature controls to ensure the desired chemical transformations occur efficiently .
Industrial Production Methods
The industrial production of BLI-489 involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for pharmaceutical use .
Chemical Reactions Analysis
Types of Reactions
BLI-489 undergoes several types of chemical reactions, including:
Oxidation: BLI-489 can be oxidized under specific conditions to form various oxidation products.
Reduction: The compound can also be reduced to yield different reduced forms.
Substitution: BLI-489 can participate in substitution reactions where specific functional groups are replaced by others
Common Reagents and Conditions
The common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures, pH levels, and solvent systems to achieve the desired chemical transformations .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of BLI-489. These derivatives can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
BLI-489 has a wide range of scientific research applications, including:
Chemistry: BLI-489 is used as a model compound to study beta-lactamase inhibition and the development of new antibiotics.
Biology: The compound is used to investigate the mechanisms of antibiotic resistance in bacteria and to develop new strategies for combating drug-resistant infections.
Medicine: BLI-489 is being explored as a potential therapeutic agent for treating bacterial infections, particularly those caused by drug-resistant pathogens.
Industry: The compound is used in the development of new pharmaceutical formulations and as a reference standard in quality control processes .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to BLI-489 include:
Avibactam: Another beta-lactamase inhibitor with a similar mechanism of action.
Sulbactam: A beta-lactamase inhibitor that is often combined with other antibiotics to enhance their efficacy.
Tazobactam: A beta-lactamase inhibitor used in combination with piperacillin to treat various bacterial infections .
Uniqueness of BLI-489
BLI-489 is unique in its broad-spectrum activity against class A, B, and D beta-lactamases. This broad-spectrum activity makes it particularly valuable in treating infections caused by a wide range of drug-resistant bacteria. Additionally, BLI-489 has shown synergistic effects when combined with other antibiotics, enhancing their efficacy and providing a powerful tool in the fight against antibiotic resistance .
Properties
IUPAC Name |
sodium;(5R,6Z)-6-(6,8-dihydro-5H-imidazo[2,1-c][1,4]oxazin-2-ylmethylidene)-7-oxo-4-thia-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3O4S.Na/c17-11-8(12-16(11)9(6-21-12)13(18)19)3-7-4-15-1-2-20-5-10(15)14-7;/h3-4,6,12H,1-2,5H2,(H,18,19);/q;+1/p-1/b8-3-;/t12-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFSWVJXWZXQOSW-ZDFSRXSCSA-M | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC2=NC(=CN21)C=C3C4N(C3=O)C(=CS4)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1COCC2=NC(=CN21)/C=C/3\[C@@H]4N(C3=O)C(=CS4)C(=O)[O-].[Na+] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N3NaO4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
623564-40-9 | |
Record name | BLI-489 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0623564409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | BLI-489 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R56JYB8P8Z | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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